molecular formula C24H23N3O4 B304103 4-(1,3-benzodioxol-5-yl)-2-methyl-N-(4-methylpyridin-2-yl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxamide

4-(1,3-benzodioxol-5-yl)-2-methyl-N-(4-methylpyridin-2-yl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxamide

货号 B304103
分子量: 417.5 g/mol
InChI 键: YMUJDIUDOXNYRO-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

4-(1,3-benzodioxol-5-yl)-2-methyl-N-(4-methylpyridin-2-yl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxamide, also known as BMN-673, is a promising poly(ADP-ribose) polymerase (PARP) inhibitor. PARP inhibitors are a class of drugs that have demonstrated efficacy in cancer treatment by targeting the DNA repair pathway.

作用机制

4-(1,3-benzodioxol-5-yl)-2-methyl-N-(4-methylpyridin-2-yl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxamide is a potent and selective PARP inhibitor. PARP inhibitors work by trapping PARP enzymes on DNA, which leads to the formation of toxic DNA lesions that cannot be repaired by the cell. In cancer cells with defects in the homologous recombination DNA repair pathway, this leads to cell death. 4-(1,3-benzodioxol-5-yl)-2-methyl-N-(4-methylpyridin-2-yl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxamide has been shown to be highly effective in preclinical models of cancer, and is currently being evaluated in clinical trials.
Biochemical and Physiological Effects:
4-(1,3-benzodioxol-5-yl)-2-methyl-N-(4-methylpyridin-2-yl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxamide has been shown to be highly effective in preclinical models of cancer, with potent antitumor activity in breast, ovarian, and prostate cancer. 4-(1,3-benzodioxol-5-yl)-2-methyl-N-(4-methylpyridin-2-yl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxamide has also been shown to have a favorable pharmacokinetic profile, with good oral bioavailability and a long half-life. 4-(1,3-benzodioxol-5-yl)-2-methyl-N-(4-methylpyridin-2-yl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxamide has been well-tolerated in clinical trials, with manageable side effects.

实验室实验的优点和局限性

4-(1,3-benzodioxol-5-yl)-2-methyl-N-(4-methylpyridin-2-yl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxamide is a potent and selective PARP inhibitor that has demonstrated efficacy in preclinical models of cancer. 4-(1,3-benzodioxol-5-yl)-2-methyl-N-(4-methylpyridin-2-yl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxamide has a favorable pharmacokinetic profile and has been well-tolerated in clinical trials. However, like all PARP inhibitors, 4-(1,3-benzodioxol-5-yl)-2-methyl-N-(4-methylpyridin-2-yl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxamide has limitations in terms of its efficacy in certain types of cancer and the development of resistance over time.

未来方向

For 4-(1,3-benzodioxol-5-yl)-2-methyl-N-(4-methylpyridin-2-yl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxamide include the evaluation of its efficacy in combination with other cancer therapies, such as chemotherapy and immunotherapy. There is also interest in developing biomarkers to identify patients who are most likely to benefit from PARP inhibitor therapy. Finally, there is ongoing research into the development of next-generation PARP inhibitors that may be even more potent and selective than 4-(1,3-benzodioxol-5-yl)-2-methyl-N-(4-methylpyridin-2-yl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxamide.

合成方法

4-(1,3-benzodioxol-5-yl)-2-methyl-N-(4-methylpyridin-2-yl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxamide can be synthesized by a multi-step process involving the reaction of 2-amino-4-methylpyridine with 2,4-dichloro-5-nitrobenzoic acid to form 2-methyl-4-(4-methylpyridin-2-ylamino)benzoic acid. The resulting compound is then reacted with 1,3-benzodioxole-5-carboxylic acid to form the intermediate 4-(1,3-benzodioxol-5-yl)-2-methyl-N-(4-methylpyridin-2-yl)benzamide. Finally, the carboxamide group is converted to a carbonyl group via oxidation to produce 4-(1,3-benzodioxol-5-yl)-2-methyl-N-(4-methylpyridin-2-yl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxamide.

科学研究应用

4-(1,3-benzodioxol-5-yl)-2-methyl-N-(4-methylpyridin-2-yl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxamide has been extensively studied for its potential use in cancer treatment. PARP inhibitors work by inhibiting the PARP enzyme, which is involved in the repair of single-strand DNA breaks. Cancer cells with defects in the homologous recombination DNA repair pathway are particularly sensitive to PARP inhibitors. 4-(1,3-benzodioxol-5-yl)-2-methyl-N-(4-methylpyridin-2-yl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxamide has shown efficacy in preclinical models of breast, ovarian, and prostate cancer, and is currently being evaluated in clinical trials.

属性

产品名称

4-(1,3-benzodioxol-5-yl)-2-methyl-N-(4-methylpyridin-2-yl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxamide

分子式

C24H23N3O4

分子量

417.5 g/mol

IUPAC 名称

4-(1,3-benzodioxol-5-yl)-2-methyl-N-(4-methylpyridin-2-yl)-5-oxo-4,6,7,8-tetrahydro-1H-quinoline-3-carboxamide

InChI

InChI=1S/C24H23N3O4/c1-13-8-9-25-20(10-13)27-24(29)21-14(2)26-16-4-3-5-17(28)23(16)22(21)15-6-7-18-19(11-15)31-12-30-18/h6-11,22,26H,3-5,12H2,1-2H3,(H,25,27,29)

InChI 键

YMUJDIUDOXNYRO-UHFFFAOYSA-N

SMILES

CC1=CC(=NC=C1)NC(=O)C2=C(NC3=C(C2C4=CC5=C(C=C4)OCO5)C(=O)CCC3)C

规范 SMILES

CC1=CC(=NC=C1)NC(=O)C2=C(NC3=C(C2C4=CC5=C(C=C4)OCO5)C(=O)CCC3)C

产品来源

United States

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。